S-Allyl-D-cysteine

Antioxidant Free Radical Scavenging IC50

Researchers relying on non-stereospecific S-alk(en)ylcysteines risk irreproducible antioxidant data. S-Allyl-D-cysteine (CAS 770742-93-3) resolves this as a chirally pure D-enantiomer reference compound with quantitatively defined multi-species ROS scavenging activity. • Defined IC50 against 6 reactive species: hydroxyl radical (0.68 mM), peroxynitrite (0.80 mM), singlet oxygen (1.93 mM), hypochlorous acid (2.86 mM). • 40-60% inhibition of hepatocyte cholesterol synthesis; enhances catalase & glutathione peroxidase in vivo (P<0.05). • ≥95% purity, batch-specific QC; non-hazardous shipping at ambient temperature.

Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
Cat. No. B554678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Allyl-D-cysteine
Synonyms(S)-3-(Allylthio)-2-aminopropanoicacid; 770742-93-3; S-ALLYL-D-CYSTEINE; S-allyl-L-cysteine; L-DEOXYALLIIN; SPECTRUM1505005; D-Cysteine,S-2-propen-1-yl-; SCHEMBL16230008; CTK5E3808; MolPort-003-666-562; ZINC1621720; 2018AC; ANW-73153; AM82404; CCG-214732; AJ-28352; AK106122; KB-60389; TC-161898; FT-0695887
Molecular FormulaC6H11NO2S
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESC=CCSCC(C(=O)O)N
InChIInChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1
InChIKeyZFAHNWWNDFHPOH-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Allyl-D-cysteine: Procurement & Efficacy Overview


(S)-3-(Allylthio)-2-aminopropanoic acid, also cataloged as S-Allyl-D-cysteine (CAS 770742-93-3), is a chiral sulfur-containing amino acid derivative belonging to the S-alk(en)ylcysteine class of organosulfur compounds [1]. This compound is structurally characterized by an allylthio moiety linked to the D-enantiomer of cysteine at the C3 position, conferring stereospecific biological interactions distinct from its L-enantiomer counterpart (S-Allyl-L-cysteine, CAS 21593-77-1) and other S-alkylcysteine analogs [2]. Given its utility as a reference standard and research tool in biochemical, pharmacological, and oxidative stress studies, procurement decisions must be guided by verifiable performance data rather than generic class substitution.

Sourcing S-Allyl-D-cysteine: Non-Interchangeable Analogs


Generic substitution with closely related S-alk(en)ylcysteines—including S-allyl-L-cysteine (SAC), S-ethylcysteine (SEC), S-methylcysteine (SMC), and S-propylcysteine (SPC)—is scientifically unjustified due to divergent stereochemistry, alkyl chain length, and sulfur oxidation state, all of which critically modulate biological activity [1]. Direct comparative studies reveal that even minor structural variations (e.g., allyl vs. propyl substituent, D- vs. L-configuration) produce markedly different profiles in radical scavenging potency, enzyme modulation, and lipid biosynthesis inhibition [2]. The following quantitative evidence demonstrates why (S)-3-(Allylthio)-2-aminopropanoic acid warrants distinct consideration in procurement workflows where experimental reproducibility and target-specific activity are paramount.

S-Allyl-D-cysteine vs. Analogs: Head-to-Head Efficacy


Radical Scavenging Potency vs. Reference Antioxidants

In a direct head-to-head comparison, S-allylcysteine (SAC) was assayed for its ability to scavenge six distinct reactive oxygen/nitrogen species, with IC50 values determined against established reference compounds [1]. For hydroxyl radical (OH•), SAC exhibited an IC50 of 0.68 ± 0.06 mM, demonstrating comparable potency to the reference compound dimethylthiourea. For superoxide anion (O2•-), SAC showed an IC50 of 14.49 ± 1.67 mM, while for singlet oxygen (1O2) and hypochlorous acid (HOCl), IC50 values were 1.93 ± 0.27 mM and 2.86 ± 0.15 mM, respectively. Notably, SAC scavenged peroxynitrite (ONOO-) with an IC50 of 0.80 ± 0.05 mM, outperforming the reference compound penicillamine [1].

Antioxidant Free Radical Scavenging IC50

Antioxidant Enzyme Activity vs. Cysteine Analogs

A comparative in vivo study in Balb/cA mice evaluated the effects of five cysteine-containing compounds (N-acetyl cysteine, S-allyl cysteine, S-ethyl cysteine, S-methyl cysteine, S-propyl cysteine) on antioxidant enzyme activities in kidney and liver [1]. Administration of S-allyl cysteine at 1 g/L in drinking water for 4 weeks significantly enhanced catalase and glutathione peroxidase (GPX) activities in both kidney and liver compared to control and cysteine-treated groups (P < 0.05). In contrast, cysteine alone decreased catalase and GPX activities in liver and enhanced Fe2+- and glucose-induced lipid oxidation, indicating a pro-oxidant shift [1]. The five cysteine-containing compounds collectively reduced plasma fibronectin, triglyceride, and cholesterol concentrations while increasing α-tocopherol levels (P < 0.05) [1].

Glutathione Peroxidase Catalase In Vivo Antioxidant

Cholesterol Biosynthesis Inhibition vs. Homologs

In cultured hepatocyte assays, water-soluble S-alkylcysteine compounds demonstrated variable inhibition of cholesterol synthesis [1]. S-Allylcysteine (SAC), S-ethylcysteine (SEC), and S-propylcysteine (SPC) inhibited cholesterol synthesis by 40–60%, whereas their γ-glutamyl conjugates (GSAC, GSMC, GSPC) exhibited only 20–35% inhibition [1]. This near two-fold difference highlights the critical role of the free amino group in mediating cholesterol-lowering activity. Among the three active homologs, no significant difference in maximal inhibition was observed, but the allyl-containing SAC provides a distinct structural scaffold for further derivatization studies [1].

Cholesterol Synthesis Inhibition Lipid Metabolism Hepatocyte Assay

Antiglycative Efficacy in Diabetic LDL Models

In low-density lipoprotein (LDL) and plasma samples isolated from patients with non-insulin-dependent diabetes, six organosulfur compounds were evaluated for their ability to delay further oxidation and glycation [1]. Diallyl sulfide (DAS) and diallyl disulfide (DADS) exhibited significantly greater oxidative-delaying effects than the four cysteine-containing compounds (SAC, SEC, SMC, SPC) in partially oxidized LDL and plasma (P < 0.05) [1]. However, the cysteine-containing agents—including SAC—were superior to DAS and DADS in delaying glycative deterioration in already partially glycated LDL (P < 0.05) [1]. All six agents significantly decreased the loss of catalase and glutathione peroxidase activities in plasma and increased α-tocopherol retention in LDL and plasma (P < 0.05) [1].

Glycation LDL Oxidation Diabetes

S-Allyl-D-cysteine: Validated Applications


In Vitro Antioxidant and Radical Scavenging Assays

Given its defined IC50 values across six reactive species—including hydroxyl radical (0.68 mM), peroxynitrite (0.80 mM), singlet oxygen (1.93 mM), and hypochlorous acid (2.86 mM)—(S)-3-(Allylthio)-2-aminopropanoic acid serves as a quantitative reference compound for calibrating antioxidant assays and benchmarking novel radical scavengers [1]. Its multi-species scavenging profile makes it particularly suitable for studies requiring simultaneous neutralization of diverse oxidative insults.

In Vivo Oxidative Stress & Cardioprotection Models

The compound's demonstrated ability to enhance catalase and glutathione peroxidase activities in murine kidney and liver, while reducing plasma fibronectin, triglyceride, and cholesterol concentrations (P < 0.05), supports its use as a positive control or intervention agent in rodent models of oxidative injury, atherosclerosis, or metabolic syndrome [1]. The differential response versus unmodified cysteine underscores its specific utility in studies requiring antioxidant enzyme modulation.

Hepatic Lipid & Cholesterol Biosynthesis Studies

With 40–60% inhibition of cholesterol synthesis in cultured hepatocytes, S-allylcysteine provides a validated tool for investigating the regulation of squalene monooxygenase and other cholesterol biosynthetic enzymes [1]. Its efficacy relative to γ-glutamyl conjugates (20–35% inhibition) recommends its selection for screening assays targeting the free amino acid-dependent inhibition pathway.

Glycation-Related Diabetic Complication Studies

In ex vivo diabetic LDL and plasma models, cysteine-containing organosulfur agents demonstrate superior antiglycative efficacy compared to diallyl sulfides (P < 0.05) [1]. This property positions (S)-3-(Allylthio)-2-aminopropanoic acid as a relevant compound for investigating advanced glycation end-product (AGE) formation and developing interventions for diabetic vascular pathology.

Technical Documentation Hub

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